molecular formula C25H26FN5O2S B2454500 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053075-53-8

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2454500
CAS RN: 1053075-53-8
M. Wt: 479.57
InChI Key: JTJCDNHVGPTOAT-UHFFFAOYSA-N
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Description

The compound “5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The crystal structure of a related compound has been reported , which could provide some insights into the structure of this compound.

Scientific Research Applications

Urease Inhibition

Background: Highly pathogenic bacteria rely on an enzyme called urease to colonize and maintain themselves. Inhibiting urease enzymes can be a promising strategy to prevent ureolytic bacterial infections.

Research Findings:

Keywords: Benzimidazole, drug design, Helicobacter pylori, heterocyclic chemistry, synthesis, urease inhibitor.

PPAR Agonism

Background: Peroxisome proliferator-activated receptors (PPARs) play essential roles in lipid metabolism, inflammation, and glucose homeostasis.

Research Findings:

PAK4 Inhibition

Background: P21-activated kinase 4 (PAK4) is involved in cell proliferation, migration, and invasion.

Research Findings:

Anti-Fibrotic Activity

Background: Fibrosis is characterized by excessive tissue scarring and can lead to organ dysfunction.

Research Findings:

These findings highlight the diverse applications of the compound, ranging from urease inhibition to anti-fibrotic potential. Researchers continue to explore its therapeutic properties in various contexts. 🌟

Read the full article here Read more about the PPAR agonist Access the PAK4 inhibitor study Explore the anti-fibrotic activity research

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential biological activities. Given the interest in related compounds, it’s possible that this compound could also have interesting pharmacological properties .

properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-16(2)22-24(33)31-23(28-22)17-7-3-5-9-19(17)27-25(31)34-15-21(32)30-13-11-29(12-14-30)20-10-6-4-8-18(20)26/h3-10,16,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJCDNHVGPTOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one

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